3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
Description
Properties
Molecular Formula |
C13H12BrN3O2S |
|---|---|
Molecular Weight |
354.22 g/mol |
IUPAC Name |
3-bromo-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H12BrN3O2S/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1,3-4,7,10H,2,5-6H2,(H,15,17,18) |
InChI Key |
XSDFKSJQSUTFGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Thiadiazole Ring Formation
The thiadiazole core is constructed via cyclization of acylated thiosemicarbazides. In a representative procedure, 3-bromoanthranilic acid reacts with thiosemicarbazide in the presence of carbon disulfide under reflux conditions. The reaction proceeds through the formation of a thiadiazoline intermediate, which undergoes oxidative aromatization using iodine or hydrogen peroxide to yield the 1,3,4-thiadiazol-2(3H)-ylidene scaffold. Solvents such as ethanol or dimethylformamide (DMF) are critical for stabilizing intermediates, with reaction times varying between 4–6 hours at 60–80°C.
Tetrahydrofuran Moiety Incorporation
The tetrahydrofuran-2-yl group is introduced via nucleophilic substitution or Friedel-Crafts alkylation. A modified Lee protocol employs 2-aminobenzyltriphenylphosphonium bromide and tetrahydrofurfural under microwave irradiation (80°C, 10 minutes) in methanol-acetic acid. Potassium tert-butoxide in tetrahydrofuran (THF) facilitates deprotonation, achieving an 81% yield of the tetrahydrofuran-substituted intermediate.
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
Palladium-catalyzed coupling is utilized to attach the benzamide group. A mixture of 3-bromobenzoyl chloride and the thiadiazole-tetrahydrofuran intermediate undergoes amination using Pd(OAc)₂/Xantphos in toluene at 110°C. Triethylamine acts as a base, and the reaction achieves 70–75% yield after 12 hours. This method minimizes racemization but requires rigorous exclusion of moisture.
Ullmann-Type Coupling
For larger-scale synthesis, copper(I) iodide catalyzes the coupling of 3-bromo-N-(thiadiazolyl)benzamide with tetrahydrofuran-2-boronic acid in DMF. The reaction proceeds at 90°C for 8 hours, with sodium ascorbate as a reductant. Yields are moderate (55–60%), but the method avoids expensive palladium catalysts.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps. For example, cyclocondensation of 3-bromoanthranilic acid with tetrahydrofuran-2-carboxamide in formamide achieves 85% yield within 6 minutes at 200°C. This method reduces side products like dimerized thiadiazoles, which are common in thermal reactions.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7). High-performance liquid chromatography (HPLC) with a C18 column resolves regioisomers, with retention times correlating to polarity differences.
Spectroscopic Analysis
-
IR Spectroscopy : Key peaks include N-H stretches at 3167 cm⁻¹ and C=O vibrations at 1682 cm⁻¹.
-
¹H NMR : Distinct signals for the tetrahydrofuran protons (δ 1.16–3.84 ppm) and thiadiazole NH (δ 13.02 ppm).
-
X-ray Crystallography : Confirms the (2E) configuration and planarity of the thiadiazole-benzamide system.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Cyclization | 75–81 | 4–6 hours | High | Moderate |
| Pd-Catalyzed Coupling | 70–75 | 12 hours | Low | High |
| Microwave Synthesis | 85 | 6 minutes | Moderate | Limited |
Cyclization offers the best balance of yield and cost, while microwave methods excel in speed but require specialized equipment.
Challenges and Optimization
Regioselectivity Issues
Competing N- versus S-alkylation in tetrahydrofuran incorporation is mitigated by using bulky bases like DBU.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups in place of the bromine atom.
Scientific Research Applications
3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
Structurally related compounds differ in substituents on the benzamide ring, the heterocyclic core, or the fused ring systems. Key analogues include:
Key Observations :
- Heterocyclic Modifications : Tetrazole (in ) or thiazole (in ) substitutions expand hydrogen-bonding or π-stacking interactions, critical for target engagement .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility | Spectral Data (Key Signals) |
|---|
Biological Activity
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide
- Molecular Formula : CHBrNOS
- Molecular Weight : 357.24 g/mol
The synthesis typically involves the reaction of 3-bromobenzoyl chloride with a thiadiazole derivative that has been substituted with a tetrahydrofuran moiety. This multi-step synthetic pathway is crucial for obtaining the desired compound in sufficient purity and yield.
Anticancer Properties
Research indicates that compounds containing thiadiazole rings exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiadiazoles can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial effects. Studies have reported that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25 | |
| Escherichia coli | 50 |
Mechanistic Insights
The biological activity of 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in cancer cell metabolism.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to apoptosis in cancer cells.
- Modulation of Signaling Pathways : Altering pathways such as PI3K/Akt and MAPK that are crucial for cell survival.
Study 1: Anticancer Activity in Mice
A study conducted on mice bearing xenograft tumors showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The treatment resulted in a decrease in Ki67 expression, indicating reduced cell proliferation.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with standard antibiotics.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing 3-bromo-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide?
- Methodology:
- Multi-step synthesis involving:
Thiadiazole ring formation : Reacting substituted hydrazines with carbon disulfide or thiourea derivatives under acidic conditions (e.g., POCl₃) .
Bromination : Electrophilic substitution on the benzamide moiety using bromine or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) .
Coupling reactions : Amide bond formation via activation of carboxylic acids (e.g., using EDCI/HOBt) with thiadiazole-amines .
-
Optimization : Control reaction temperature (60–90°C), use anhydrous solvents (e.g., acetonitrile), and monitor progress via TLC .
-
Yield Improvement : Recrystallization from DMSO/water mixtures (2:1 v/v) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | POCl₃, 90°C, 3 hr | 72–80 | >95% |
| 2 | NBS, DMF, RT | 85 | 98% |
Q. How is the compound’s structure validated experimentally?
- Techniques :
- NMR : Confirm regiochemistry via ¹H NMR (e.g., NH proton at δ 10.8–11.2 ppm; thiadiazole protons at δ 7.5–8.0 ppm) .
- IR : Detect C=O stretch (1680–1700 cm⁻¹) and C-Br vibration (550–600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peak matching theoretical m/z (e.g., [M+H]⁺ = 423.2) .
- Elemental Analysis : Carbon, hydrogen, nitrogen content within ±0.3% of theoretical values .
Q. What solvent systems are suitable for solubility and stability studies?
- Solubility : Test in DMSO (high solubility for biological assays), methanol, and chloroform. Avoid aqueous buffers (low solubility) .
- Stability :
- pH : Stable in neutral conditions (pH 6–8); degrades under acidic (pH < 3) or basic (pH > 10) conditions .
- Temperature : Store at −20°C in dark; avoid prolonged exposure to >40°C .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodology :
Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
Structure Solution : Employ SHELXT for phase problem resolution .
Refinement : SHELXL for anisotropic displacement parameters; check for twinning using PLATON .
- Key Metrics :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC Deposition # | To be assigned |
Q. What in vitro assays are appropriate for evaluating anticancer activity?
- Assays :
- MTT Assay : Measure IC₅₀ against cancer cell lines (e.g., MCF-7, HepG2) .
- Enzyme Inhibition : Target VEGFR-2 kinase (IC₅₀ ≤ 1 μM indicates high potency) .
- Apoptosis Markers : Caspase-3/7 activation via fluorometric assays .
- Data Interpretation : Compare with positive controls (e.g., doxorubicin) and validate with dose-response curves.
Q. How can structure-activity relationships (SAR) guide derivative design?
- Strategy :
- Substituent Variation : Replace bromine with Cl, F, or CF₃ to modulate electron-withdrawing effects .
- Scaffold Hybridization : Fuse with benzofuran or thiophene rings to enhance π-stacking .
- Computational Tools :
- Molecular Docking : AutoDock Vina to predict binding to VEGFR-2 (PDB ID: 4ASD) .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling .
Q. How to address contradictory biological activity data across studies?
- Troubleshooting :
Purity Verification : Reanalyze via HPLC-MS; impurities >1% skew results .
Assay Conditions : Standardize cell culture media (e.g., 10% FBS in DMEM) and incubation time (48–72 hr) .
Control Replication : Include internal controls (e.g., staurosporine for apoptosis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
